molecular formula C18H14N2O2 B2775948 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 1115279-83-8

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B2775948
CAS No.: 1115279-83-8
M. Wt: 290.322
InChI Key: HFTVXWCOXUTKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the reaction of 2,4-dimethylphenylhydrazine with chromone derivatives under specific conditions. One common method involves the use of copper(II) as a catalyst in an oxidative environment to promote the formation of the chromeno-pyrazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonated derivatives, reduced chromeno-pyrazole compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-7-8-15(12(2)9-11)20-18(21)14-10-13-5-3-4-6-16(13)22-17(14)19-20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTVXWCOXUTKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.